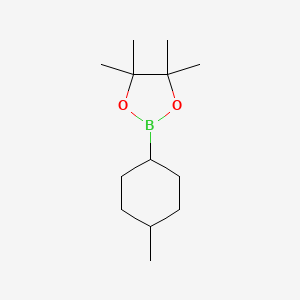
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylcyclohexylboronic acid with appropriate reagents under controlled conditions. One common method is the Mitsunobu reaction , where the boronic acid is reacted with a suitable alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the borolane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise addition of reagents and control of reaction parameters is common to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: : Substitution reactions at the boronic acid group can lead to the formation of various boronic esters and borates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: : Various alcohols and amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols.
Borates: : Resulting from the oxidation of boronic acids.
Boronic Alcohols: : Produced through reduction reactions.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : Employed in the labeling of biomolecules for imaging and detection purposes.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The compound exerts its effects through the formation of boronic esters and borates, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, making it useful in molecular recognition and sensing applications.
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is similar to other boronic acid derivatives, such as phenylboronic acid and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). its unique structure and reactivity profile set it apart, making it particularly useful in specific applications.
List of Similar Compounds
Phenylboronic Acid
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)
Boronic Esters
Borates
Propriétés
Formule moléculaire |
C13H25BO2 |
|---|---|
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3 |
Clé InChI |
DUHLPAOEZODUSL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















